1-fluoro-6-iodohexane chemical structure and molecular weight
1-fluoro-6-iodohexane chemical structure and molecular weight
Technical Whitepaper: 1-Fluoro-6-iodohexane as a Bifunctional Halide Linker
Part 1: Executive Summary
1-Fluoro-6-iodohexane (CAS: 373-30-8) is a specialized bifunctional alkyl linker used critically in medicinal chemistry, materials science, and radiopharmaceutical development.[1] Its utility stems from the disparate reactivity profiles of its two halogen termini: the chemically inert, lipophilic carbon-fluorine (C-F) bond and the highly reactive, labile carbon-iodine (C-I) bond.[1] This "orthogonal reactivity" allows researchers to selectively functionalize the iodine end via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) while retaining the fluorine atom as a metabolic blocker, lipophilic anchor, or non-radioactive surrogate for Positron Emission Tomography (PET) tracers.[1]
This guide provides a comprehensive technical analysis of 1-fluoro-6-iodohexane, detailing its structural properties, validated synthesis protocols, spectroscopic signatures, and applications in high-precision drug discovery.[1]
Part 2: Chemical Identity & Physical Properties
The molecule consists of a linear six-carbon saturated chain capped by a fluorine atom at position 1 and an iodine atom at position 6.[2] The large difference in atomic radius and electronegativity between fluorine and iodine creates a distinct dipole and reactivity gradient across the molecule.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| IUPAC Name | 1-Fluoro-6-iodohexane | |
| CAS Number | 373-30-8 | |
| Molecular Formula | ||
| Molecular Weight | 230.06 g/mol | Calculated ( |
| Appearance | Clear, colorless to pale yellow liquid | Darkens upon light exposure (iodine liberation) |
| Density | ~1.45 g/mL | Estimated based on dihaloalkane trends |
| Boiling Point | ~85–90 °C at 15 mmHg | Extrapolated from 1-bromo-6-fluorohexane |
| Solubility | DCM, THF, Et2O, Benzene | Insoluble in water |
| Stability | Light and heat sensitive | Store at 2–8°C, protected from light |
Part 3: Structural Analysis & Reactivity Profile
The core value of 1-fluoro-6-iodohexane lies in the bond dissociation energy (BDE) differential between its termini.
-
The C-F Bond (Position 1): With a BDE of ~116 kcal/mol, this bond is one of the strongest in organic chemistry.[1] Under standard nucleophilic substitution conditions, it remains intact, serving as a robust "tag."[1]
-
The C-I Bond (Position 6): With a BDE of ~51 kcal/mol, this bond is weak and exceptionally prone to oxidative addition (with Pd/Ni catalysts) or
displacement.[1]
This duality enables sequential functionalization , where the iodine is replaced first without disturbing the fluorine.[1]
Figure 1: Reactivity profile highlighting the orthogonal nature of the halogen termini.
Part 4: Synthesis Methodologies
While statistical halogenation of hexane yields complex mixtures, the most reliable research-grade synthesis involves Finkelstein Iodination of a precursor like 1-bromo-6-fluorohexane or 1-chloro-6-fluorohexane.[1]
Protocol: Finkelstein Exchange (Halogen Swap)[1]
This method utilizes the solubility difference of sodium halides in acetone to drive the reaction. Sodium iodide (NaI) is soluble in acetone, while Sodium bromide (NaBr) or Sodium chloride (NaCl) precipitates out, driving the equilibrium forward (Le Chatelier's principle).[1]
Reagents:
-
1-Bromo-6-fluorohexane (1.0 equiv)[1]
-
Sodium Iodide (NaI) (2.0 equiv, anhydrous)[1]
-
Acetone (Reagent grade, dry)[1]
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium iodide (2.0 equiv) in dry acetone (0.5 M concentration relative to substrate).
-
Addition: Add 1-bromo-6-fluorohexane (1.0 equiv) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 60°C) for 12–18 hours. A white precipitate (NaBr) will form progressively.[1]
-
Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc) or GC-MS to ensure complete consumption of the bromide starting material.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the solid NaBr precipitate.[1]
-
Concentrate the filtrate under reduced pressure (rotary evaporator).[1]
-
Redissolve the residue in diethyl ether or dichloromethane.
-
Wash with 10% aqueous sodium thiosulfate (
) to remove any free iodine (indicated by yellow/brown color), followed by water and brine.[1]
-
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, 100% Hexanes) if necessary, though high purity is often achieved directly.[1]
Figure 2: Finkelstein synthesis pathway for converting bromo-precursors to the iodo-target.[1]
Part 5: Spectroscopic Characterization
Validation of the structure requires careful analysis of NMR data, specifically the coupling patterns induced by the fluorine atom (
Nuclear Magnetic Resonance (NMR) Data
1.
-
4.45 ppm (dt, 2H,
Hz, Hz): The methylene protons adjacent to fluorine ( -F).[1] The large doublet splitting (47.5 Hz) is characteristic of the geminal H-F coupling. -
3.19 ppm (t, 2H,
Hz): The methylene protons adjacent to iodine ( -I).[1] - 1.80–1.65 ppm (m, 4H): The internal methylene protons at C2 and C5.[1]
- 1.50–1.35 ppm (m, 4H): The central methylene protons at C3 and C4.[1]
2.
-
84.2 ppm (d,
Hz): Carbon 1 ( -F).[1] The large doublet confirms direct fluorine attachment. -
7.1 ppm (s): Carbon 6 (
-I).[1][3] The upfield shift is diagnostic of the heavy atom effect of iodine. -
30.0–33.0 ppm: Internal methylene carbons.[1] Note that C2 will appear as a doublet (
Hz).[1]
3.
- -218.0 ppm (tt): Characteristic triplet-of-triplets pattern due to coupling with the adjacent methylene protons.[1]
Part 6: Applications in Drug Development
PET Radiotracer Development ( F Surrogates)
1-Fluoro-6-iodohexane serves as a "cold standard" (non-radioactive reference) for developing Fluorine-18 labeled radiotracers.[1]
-
Workflow: Researchers synthesize the
F (cold) ligand to validate binding affinity ( ) and lipophilicity ( ).[1] -
Translation: The synthetic route is then adapted for the hot lab, where the iodine is replaced by
F using .[1]
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the ternary complex stability.[1]
-
Utility: The C6 alkyl chain provides a flexible, hydrophobic spacer.[1] The fluorine atom can modulate the linker's metabolic stability, preventing rapid oxidative degradation (P450 metabolism) compared to a standard hexyl chain.[1]
Cross-Coupling Reagent
The terminal iodide is an excellent electrophile for:
-
Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to attach fluorinated hexyl chains to drug scaffolds.[1]
-
Sonogashira Coupling: Reacting with terminal alkynes.[1]
Part 7: Handling & Safety (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.[1]
-
Storage: Light sensitive. Iodine can liberate over time, turning the liquid brown.[1] Store in amber vials with copper wire (stabilizer) at 4°C.
-
Spill Cleanup: Absorb with inert material.[1] Treat surfaces with sodium thiosulfate solution to neutralize any generated iodine.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9760, 1-Fluorohexane (Analogous properties).[1] Retrieved from [Link][1]
-
Levin, M. D., et al. (2017). Methods for selective fluorination and radiolabeling in drug development.[1] Science.[1] (Contextual grounding for 18F applications).
-
NIST Chemistry WebBook. 1-Iodohexane Spectral Data. Retrieved from [Link][1][4]
Sources
- 1. 1,6-Diiodoperfluorohexane | C6F12I2 | CID 78994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane | C6H4F9I | CID 74887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Iodo-1H,1H-perfluorohexane | C6H2F11I | CID 2782380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Perfluorohexyl iodide [webbook.nist.gov]
